molecular formula C19H19N5OS B293722 N,N-dimethyl-4-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline

N,N-dimethyl-4-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline

Cat. No. B293722
M. Wt: 365.5 g/mol
InChI Key: VBTOHPICBWXZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline is a chemical compound that has gained attention for its potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline involves the inhibition of protein kinase C and c-Jun N-terminal kinase. These enzymes are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of these enzymes, N,N-dimethyl-4-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline may modulate these cellular processes and have therapeutic potential for the treatment of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N-dimethyl-4-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline have been studied in various in vitro and in vivo models. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, N,N-dimethyl-4-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline has been shown to have anti-inflammatory effects and may have potential applications for the treatment of inflammatory diseases. However, further studies are needed to fully elucidate the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-4-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline has several advantages for lab experiments. This compound is relatively easy to synthesize and has been shown to have potent inhibitory effects on protein kinase C and c-Jun N-terminal kinase. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects, making it a potential candidate for the development of therapeutics for these diseases. However, there are also limitations to the use of this compound in lab experiments. For example, the toxicity and pharmacokinetics of this compound are not well understood, and further studies are needed to fully elucidate these properties.

Future Directions

There are several future directions for the study of N,N-dimethyl-4-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline. One direction is the further elucidation of the biochemical and physiological effects of this compound, including its toxicity and pharmacokinetics. Additionally, the potential therapeutic applications of this compound for the treatment of various diseases, including cancer and inflammation, should be further explored. Finally, the development of analogs of N,N-dimethyl-4-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline may lead to the discovery of more potent and selective inhibitors of protein kinase C and c-Jun N-terminal kinase, with potential applications in the development of therapeutics for various diseases.

Synthesis Methods

The synthesis of N,N-dimethyl-4-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline involves a multi-step process. The first step is the synthesis of 2-methylphenyl 4-amino-1,2,4-triazole-3-thiol, which is then reacted with 2-chloromethylphenyl ether to form 2-methylphenoxy methyl 4-amino-1,2,4-triazole-3-thiol. This compound is then reacted with N,N-dimethylaniline to form N,N-dimethyl-4-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline.

Scientific Research Applications

N,N-dimethyl-4-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline has potential applications in scientific research. This compound has been studied for its ability to inhibit the activity of certain enzymes, including protein kinase C and c-Jun N-terminal kinase. These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of these enzymes, N,N-dimethyl-4-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline may have therapeutic potential for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

IUPAC Name

N,N-dimethyl-4-[6-[(2-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline

InChI

InChI=1S/C19H19N5OS/c1-13-6-4-5-7-16(13)25-12-17-22-24-18(20-21-19(24)26-17)14-8-10-15(11-9-14)23(2)3/h4-11H,12H2,1-3H3

InChI Key

VBTOHPICBWXZDK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)N(C)C

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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